

A Comparative Guide to the Bioequivalence of Amoxicillin Sodium Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amoxicillin (sodium)*

Cat. No.: *B13391290*

[Get Quote](#)

This guide provides an objective comparison of the bioequivalence of different amoxicillin sodium formulations, intended for researchers, scientists, and drug development professionals. It includes a summary of key pharmacokinetic data, detailed experimental protocols, and visualizations of the study workflow and assessment logic.

Data on Bioequivalence Parameters

The bioequivalence of a generic (Test) drug is established by comparing its pharmacokinetic parameters to those of a reference (Branded) drug. The key parameters are the maximum plasma concentration (C_{max}) and the area under the plasma concentration-time curve (AUC). For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the geometric mean ratio (Test/Reference) of both C_{max} and AUC must fall within the acceptance range of 80.00% to 125.00%.^[1]

Below is a summary of data from comparative bioequivalence studies of different amoxicillin formulations.

Study / Formulations Compared	Pharmacokinetic Parameter	Geometric Mean Ratio (90% CI)	Bioequivalence Outcome
Study 1[2]			
Generic A vs. Branded	AUC	93.02% (82.38% - 105.02%)	Bioequivalent
Cmax	89.60% (79.21% - 101.34%)	Not Bioequivalent (Lower CI limit below 80%)	
Generic B vs. Branded	AUC	94.52% (81.16% - 110.07%)	Bioequivalent
Cmax	96.10% (82.46% - 111.99%)	Bioequivalent	
Study 2[1]			
Generic vs. Branded	AUC _{0-t}	86.81% (75.88% - 99.31%)	Not Bioequivalent (CI extends below 80%)
AUC _{0-∞}	86.64% (75.83% - 98.99%)	Not Bioequivalent (CI extends below 80%)	
Cmax	93.73% (82.88% - 105.99%)	Bioequivalent	

Note: The results highlight that not all generic formulations are bioequivalent to the branded product. While some meet the criteria, others may fail, particularly for the Cmax parameter, indicating a different rate of absorption.[1][2]

Experimental Protocols

A standardized protocol is crucial for conducting a reliable bioequivalence study for amoxicillin formulations. The following outlines a typical methodology based on regulatory guidelines and published studies.

Study Design

- Design: The recommended design is a single-dose, two-treatment, two-period, crossover in vivo study.[3][4][5] This design allows each subject to serve as their own control, minimizing variability.
- Condition: The study should be conducted under fasting conditions.[3][5] Some regulatory guidance may also recommend a separate study under fed conditions.[4]
- Washout Period: A sufficient washout period is required between the two treatment periods to ensure the complete elimination of the drug from the first period. For amoxicillin, with a half-life of about one hour, a washout period of 7 days is adequate.[1][6]

Study Population

- Subjects: Healthy adult male and non-pregnant female volunteers are typically enrolled.[4][7]
- Inclusion/Exclusion Criteria: Participants undergo a health screening to ensure they meet specific criteria, such as age (e.g., 18-50 years) and Body Mass Index (BMI), and to exclude individuals with conditions or habits that could interfere with the drug's pharmacokinetics.[8]

Drug Administration and Blood Sampling

- Dose: A single oral dose of a specific strength (e.g., 500 mg or 875 mg) of the test and reference amoxicillin formulations is administered.[4][6]
- Blood Sampling: Blood samples are collected at predetermined time points to characterize the plasma concentration profile. Sampling should be intensive during the absorption phase to accurately capture Cmax.[5] A typical schedule includes samples taken pre-dose (0 hours) and at multiple points post-dose, such as 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 4, 6, 8, 10, and 12 hours.[5]

Analytical Method

- Technique: The concentration of amoxicillin in plasma samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]

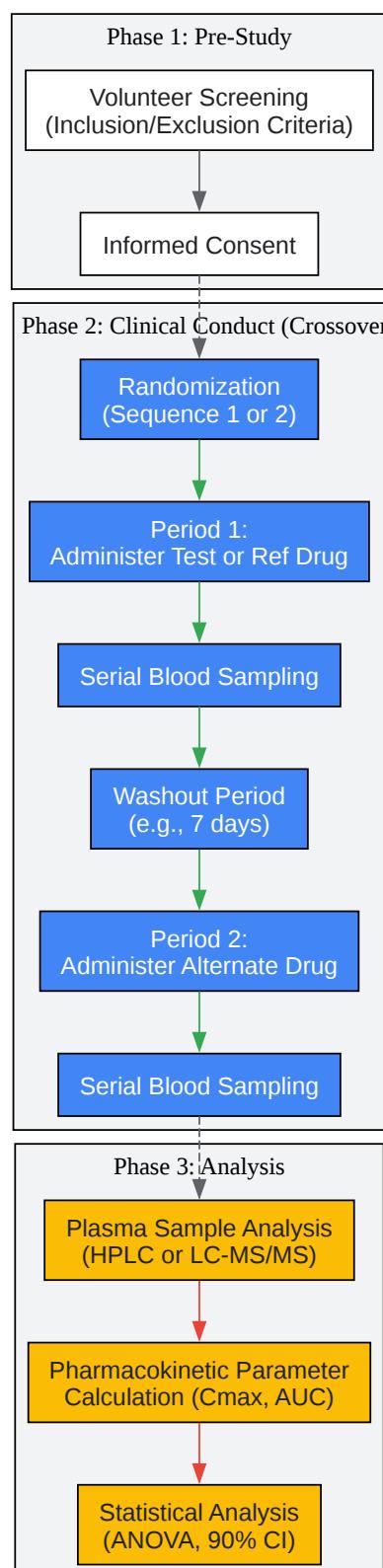
- Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable measurements.[10][12] For example, HPLC-UV methods have shown linearity in concentration ranges of 1-100 mg/L with a limit of quantification around 0.5 mg/L.[9][13]

Pharmacokinetic and Statistical Analysis

- Parameter Calculation: From the plasma concentration-time data, the following pharmacokinetic parameters are calculated for each subject and formulation:
 - Cmax: Maximum observed plasma concentration.
 - AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
 - AUC_{0-∞}: Area under the curve extrapolated to infinity.
 - Tmax: Time to reach Cmax.
- Statistical Analysis: The Cmax and AUC data are log-transformed before statistical analysis. [1] An Analysis of Variance (ANOVA) is performed, and the 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated.[1] The formulations are considered bioequivalent if these 90% CIs fall within the 80.00% to 125.00% range.

Visualizations

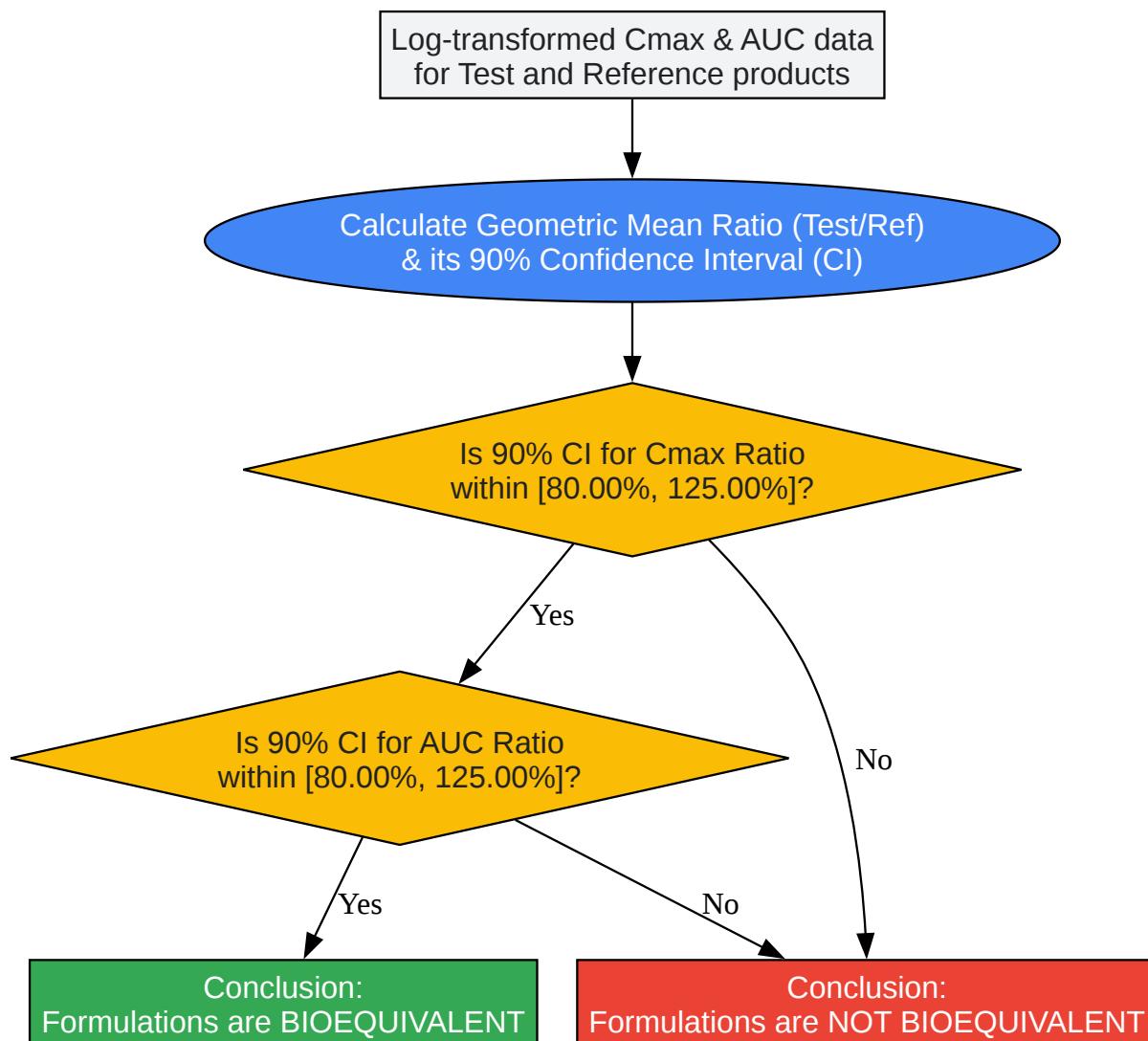
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for a typical amoxicillin bioequivalence study.

Bioequivalence Assessment Logic



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioequivalence of generic and branded amoxicillin capsules in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of pharmacokinetic bioequivalence between generic and branded amoxicillin formulations. A post-marketing clinical study on healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. pharmadesk.com [pharmadesk.com]
- 5. extranet.who.int [extranet.who.int]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pharmadesk.com [pharmadesk.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wseas.com [wseas.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Amoxicillin Sodium Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13391290#bioequivalence-study-of-different-amoxicillin-sodium-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com